

physical and chemical properties of 2,5-Bis(trimethylstannyl)thiophene

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Compound of Interest

Compound Name: 2,5-Bis(trimethylstannyl)thiophene

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An In-depth Technical Guide to 2,5-Bis(trimethylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2,5-Bis(trimethylstannyl)thiophene**. This bifunctional organotin compound is a critical building block in the synthesis of conjugated polymers and oligomers for organic electronics.

Core Physical and Chemical Properties

2,5-Bis(trimethylstannyl)thiophene is a white to light yellow crystalline solid at room temperature.^{[1][2]} Its primary utility lies in its role as a monomer in Stille coupling polymerizations, enabling the construction of a wide array of conjugated polymers with tailored electronic and optical properties.^[1] The trimethylstannyl groups serve as reactive sites for palladium-catalyzed carbon-carbon bond formation.^[1]

Physical Properties

The key physical properties of **2,5-Bis(trimethylstannyl)thiophene** are summarized in the table below.

Property	Value	Citations
CAS Number	86134-26-1	[1][2][3]
Molecular Formula	C ₁₀ H ₂₀ SSn ₂	[1][3][4]
Molecular Weight	409.75 g/mol	[3]
Appearance	White to light yellow powder or crystals	[1][2]
Melting Point	93 - 102 °C	[4]
Solubility	Practically insoluble in water (0.032 g/L at 25 °C)	[4][5][6]
Synonyms	2,5-Thiophenediylbis(trimethylstannane), 2,5-Bis(trimethyltin)thiophene	[2][7]

Spectroscopic Data

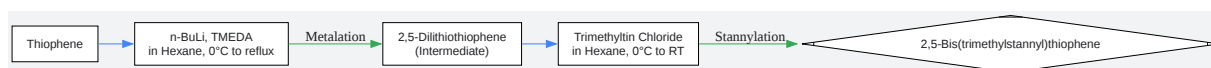
Characterization of **2,5-Bis(trimethylstannyl)thiophene** is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Nucleus	Solvent	Chemical Shift (δ)	Description	Citations
¹ H NMR	CDCl ₃	7.4 ppm	(s, 2H, thiophene ring protons)	[8]
0.4 ppm	(s, 18H, trimethylstannyl protons)	[8]		
¹³ C NMR	d ₆ -DMSO	143.25 ppm, 136.39 ppm	(Thiophene ring carbons)	
-7.34 ppm	(Trimethylstannyl carbons)			

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing **2,5-Bis(trimethylstannyl)thiophene** involves a direct metalation-stannylation sequence starting from thiophene.^{[1][9]}

Synthesis Workflow Diagram



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Caption: Synthesis of **2,5-Bis(trimethylstannyl)thiophene** via dilithiation and stannylation.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.^[8]

- **Reaction Setup:** To a solution of thiophene (2.3 mL, 28.4 mmol) and tetramethylethylenediamine (TMEDA, 8.8 mL, 58 mmol) in 35 mL of hexane under a nitrogen atmosphere, add n-butyllithium (37.5 mL, 58 mmol) dropwise at 0°C.
- **Dilithiation:** Heat the reaction mixture at reflux for 30 minutes. This forms the 2,5-dilithiothiophene intermediate.
- **Stannylation:** Cool the mixture to 0°C. Add a solution of trimethyltin chloride (11.86 g, 60 mmol) in 20 mL of hexane dropwise.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- **Workup:** Quench the reaction by adding 80 mL of saturated ammonium chloride solution. Separate the organic and aqueous layers.

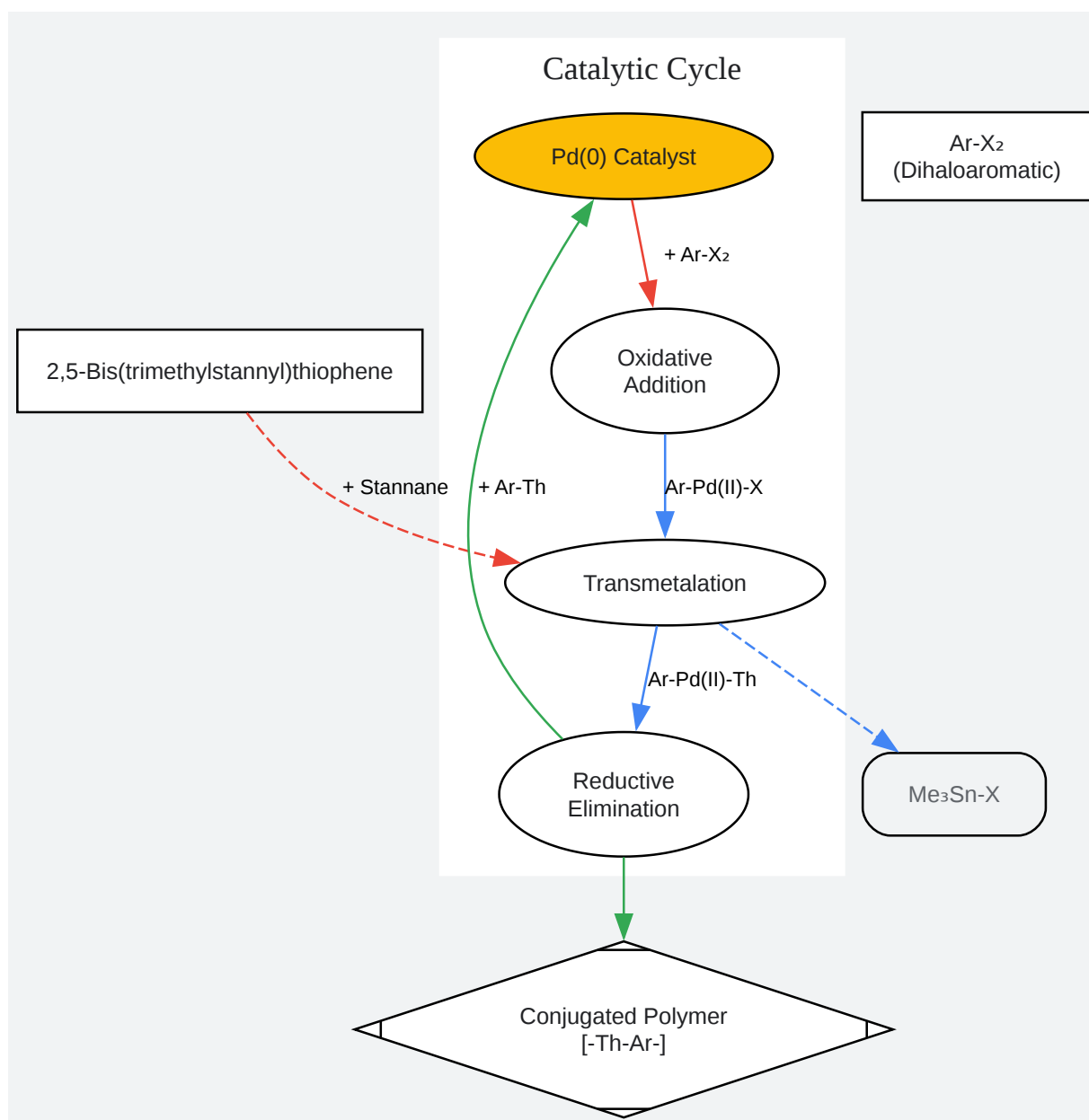
- Purification: Wash the organic layer with aqueous copper sulfate, dry it over sodium sulfate, and remove the solvents under reduced pressure.^[8] The resulting solid can be further purified by recrystallization from hexane or ethanol to yield the final product as a white solid.^[8]

Chemical Reactivity and Applications

The reactivity of **2,5-Bis(trimethylstannyl)thiophene** is dominated by the two trimethylstannyl groups, which makes it an ideal monomer for Stille cross-coupling reactions.^{[1][10]} This reaction is a powerful tool for forming C-C bonds, particularly in the synthesis of conjugated polymers used in organic electronics like OFETs and OPVs.^{[11][12][13]}

Stille Cross-Coupling Reaction Pathway

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. For polymer synthesis, **2,5-Bis(trimethylstannyl)thiophene** is typically reacted with a dihaloaromatic comonomer.



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Caption: Generalized pathway for Stille polymerization using **2,5-Bis(trimethylstannyl)thiophene**.

Key Reactivity Insights

- Bifunctionality: The presence of two reactive sites allows for the formation of linear, high-molecular-weight polymers.[1]

- Reaction Conditions: Stille couplings are typically carried out in the presence of a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$, often with a ligand like $\text{P}(\text{o-tol})_3$, in a high-boiling solvent like toluene.[14][15]
- Electrophilic Destannylation: The trimethylstannyl groups are susceptible to cleavage by electrophiles. For instance, reaction with iodine leads to the instantaneous formation of 2,5-diiodothiophene.[8] This reactivity highlights the need to perform Stille couplings under inert conditions to avoid unwanted side reactions.[9]

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